molecular formula C22H25N5O4S B2930728 ethyl 4-(2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 888445-95-2

ethyl 4-(2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2930728
CAS No.: 888445-95-2
M. Wt: 455.53
InChI Key: JDBYMBDRHDBEQJ-UHFFFAOYSA-N
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Description

The compound “ethyl 4-(2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate” is a complex organic molecule. It is related to the class of compounds known as triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of similar compounds involves a series of reactions, including condensation and reflux . The exact synthesis process for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . Unfortunately, the exact structural details are not available in the current literature.

Scientific Research Applications

Synthesis and Biological Activity

  • Microwave-Assisted Synthesis of Hybrid Molecules : This compound has been involved in the microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties. The synthesized compounds exhibited antimicrobial, antilipase, and antiurease activities, indicating their potential in creating new antimicrobial agents (Başoğlu et al., 2013).

  • Preparation and Reactions for Biocidal Properties : The compound has been used in the preparation and reaction processes to create derivatives that displayed significant biocidal properties against a range of microorganisms, including bacteria and fungi (Youssef et al., 2011).

Antimicrobial Activity

  • Antimicrobial Activity of Triazole Derivatives : The compound plays a role in the formation of 1,2,4-triazole derivatives which show good antimicrobial activity. This highlights its importance in the development of new antimicrobial agents (Fandaklı et al., 2012).

  • Synthesis of Novel Anti-Inflammatory and Analgesic Agents : It has been used in the synthesis of novel compounds for potential use as anti-inflammatory and analgesic agents. These compounds have shown inhibitory activity on COX-2 selectivity and displayed analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Chemical Synthesis and Drug Development

  • Impurity Profile Determination in Drug Development : The compound has been crucial in determining the impurity profile of certain drugs, such as a glycoprotein IIb/IIIa antagonist in the development of treatments for thrombotic disorders. This underscores its importance in pharmaceutical quality control (Thomasberger et al., 1999).

  • Development of Hypoglycemic Agents : This compound has been utilized in the synthesis of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-action hypoglycemic agents. This indicates its potential role in the development of new treatments for diabetes (Song et al., 2011).

Future Directions

The future directions for research on this compound could involve further exploration of its neuroprotective and anti-inflammatory properties . Additionally, the development of novel methods of synthesis could be an area of interest . The potential for this compound to be developed into a therapeutic agent would also be a significant area of future research .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a broad range of biological activities . Therefore, it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

It is known that indole derivatives show various biologically vital properties . Therefore, it can be inferred that the compound may have significant molecular and cellular effects.

Properties

IUPAC Name

ethyl 4-[2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4S/c1-3-9-27-20(29)19-18(15-7-5-6-8-16(15)23-19)24-21(27)32-14-17(28)25-10-12-26(13-11-25)22(30)31-4-2/h3,5-8,23H,1,4,9-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBYMBDRHDBEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CC=C)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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